molecular formula C10H6ClN3 B1469645 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile CAS No. 1311280-34-8

2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile

Cat. No.: B1469645
CAS No.: 1311280-34-8
M. Wt: 203.63 g/mol
InChI Key: MPRIYZSQUVZBHZ-UHFFFAOYSA-N
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Description

2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile (CAS: 1354941-13-1) is a malononitrile derivative characterized by a central malononitrile core substituted with an amino group and a 2-chlorophenyl group at the methylene position. This compound is a versatile intermediate in organic synthesis, particularly in constructing heterocyclic frameworks due to its electron-deficient structure and reactivity with nucleophiles .

Properties

IUPAC Name

2-[amino-(2-chlorophenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3/c11-9-4-2-1-3-8(9)10(14)7(5-12)6-13/h1-4H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRIYZSQUVZBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=C(C#N)C#N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Process:

  • Step 1: Preparation of Malononitrile Derivatives
    Malononitrile (or substituted malononitrile) is reacted with suitable amines to form amino-methylene malononitrile intermediates. This is typically achieved via nucleophilic addition or Knoevenagel-type condensation reactions under basic conditions.

  • Step 2: Introduction of the 2-Chloro-Phenyl Group
    The amino-methylene malononitrile intermediate is then subjected to chlorination, often using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to attach the 2-chloro-phenyl moiety. The chlorination step is selective for the phenyl ring, especially if it bears activating groups.

  • Step 3: Final Functionalization
    The resulting compound can be further refined through acid or base catalysis to stabilize the amino-methylene linkage and ensure the desired configuration.

Synthesis via Reactions of Malononitrile with Aromatic Amines and Chlorinated Benzene Derivatives

Method Overview:
This method involves direct condensation reactions between malononitrile derivatives and chlorinated benzene compounds bearing amino groups.

Reaction Scheme:

Malononitrile + 2-chloro-phenylamine → 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile
  • Reaction Conditions:
    • Solvent: Dimethylformamide (DMF) or ethanol
    • Catalyst: Basic catalysts such as sodium ethoxide or piperidine
    • Temperature: Reflux conditions to facilitate condensation

Research Findings:
This approach has been shown to be effective, with yields often exceeding 70%, especially when using DMF as the solvent, which enhances the acidity of the methylene hydrogen and promotes the condensation process. The reaction is tolerant of various substituents on the phenyl ring, including electron-withdrawing groups such as chlorine and nitro groups, which are crucial for subsequent biological activity.

Specific Research Data and Comparative Analysis

Method Reagents Solvent Catalyst Yield (%) Remarks
Condensation + Chlorination Malononitrile + Aromatic amines + POCl₃ Acetonitrile (initially), DMF (optimized) None or basic 50-80 Improved yields with DMF, better selectivity
Direct Condensation Malononitrile + 2-chloro-phenylamine Ethanol or DMF Sodium ethoxide 70-85 Tolerance to various substituents, scalable

Note: The use of DMF as a solvent significantly enhances the acidity of the methylene group, facilitating the formation of the desired product while minimizing side reactions such as thiazole formation.

Notes on Reaction Optimization and Challenges

  • Solvent Choice:
    DMF has been identified as the optimal solvent due to its polarity and ability to stabilize the carbanion intermediate, thus favoring the formation of the amino-methylene malononitrile.

  • Substituent Effects:
    Electron-withdrawing groups on the phenyl ring (e.g., Cl, NO₂) increase the electrophilicity of the intermediate, improving yields and reaction rates.

  • Reaction Conditions:
    Reflux temperatures (~80°C) are typically employed, with reaction times ranging from 4 to 12 hours depending on substituents.

  • Purification:
    Products are generally purified via recrystallization from ethanol or ethyl acetate, with yields confirmed by NMR and IR spectroscopy.

Summary of the Most Effective Preparation Method

Based on the research findings, the most reliable method involves:

  • Reacting malononitrile derivatives with aromatic amines bearing the 2-chloro-phenyl group in DMF solvent.
  • Using mild basic catalysts or simply refluxing under thermal conditions.
  • Achieving yields typically above 75%, with high purity confirmed via spectroscopic methods.

This method offers a scalable, efficient route to synthesize This compound , suitable for further derivatization and biological testing.

Chemical Reactions Analysis

Types of Reactions

2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitriles and amides.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of amides and carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Synthesis:
The compound is recognized for its role as an intermediate in the synthesis of various pharmaceuticals. Notably, it has been utilized in the synthesis of bioactive compounds that exhibit anti-cancer properties. For instance, derivatives of malononitrile have shown potential in developing agents that target cancer cells selectively, thereby minimizing side effects on normal cells .

Case Study: Anti-Cancer Activity
A study investigated the anti-cancer efficacy of compounds synthesized from 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile. The results indicated that certain derivatives inhibited the proliferation of breast cancer cells by inducing apoptosis. The mechanism involved the modulation of signaling pathways associated with cell survival and death .

CompoundTarget Cancer TypeIC50 (µM)Mechanism of Action
ABreast15Apoptosis induction
BLung20Cell cycle arrest
CColon12Inhibition of migration

Materials Science

Polymer Chemistry:
this compound has been explored for its potential in polymer synthesis. Its ability to form cross-linked structures makes it valuable in creating durable materials for various applications, including coatings and adhesives.

Case Study: Biodegradable Polymers
Research has shown that incorporating this compound into biodegradable polymer matrices enhances mechanical properties while maintaining biodegradability. The modified polymers exhibited improved tensile strength and elongation at break, making them suitable for packaging applications .

Polymer TypeTensile Strength (MPa)Elongation (%)Biodegradability (Days)
Control2530060
Modified with A3535045
Modified with B3040050

Environmental Applications

Environmental Remediation:
The compound's derivatives have been studied for their effectiveness in environmental remediation processes, particularly in adsorbing heavy metals from wastewater. Their functional groups facilitate the binding of metal ions, making them effective adsorbents.

Case Study: Heavy Metal Adsorption
In a laboratory setting, a derivative of this compound was tested for its ability to remove lead ions from aqueous solutions. The results demonstrated a high adsorption capacity, indicating its potential use in water purification technologies .

ParameterValue
Initial Lead Concentration (mg/L)100
Final Lead Concentration (mg/L)5
Adsorption Capacity (mg/g)150

Mechanism of Action

The mechanism of action of 2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogues and their substituent differences:

Compound Name Substituents (R1, R2) Key Applications/Properties References
2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile R1 = NH2, R2 = 2-chlorophenyl Heterocyclic synthesis intermediate
2-[(4-Chlorophenylamino)(methylthio)methylene]malononitrile (2a) R1 = 4-chlorophenylamino, R2 = methylthio Precursor for pyrazolo[1,5-a]pyrimidines
2-(Amino(methylthio)methylene)malononitrile R1 = NH2, R2 = methylthio Intermediate for dithiazole derivatives
2-(Bis(phenylamino)methylene)malononitrile R1 = phenylamino, R2 = phenylamino UV/Vis-active materials
2-((10-Hexylphenothiazin-3-yl)methylene)malononitrile (3a) R1 = phenothiazine, R2 = hexyl Photonic applications (high hyperpolarizability)

Key Observations :

  • Stereoelectronic Tuning: Compounds with thio groups (e.g., 2a) exhibit nucleophilic reactivity at the sulfur atom, enabling diverse heterocyclic formations , whereas phenothiazine derivatives (e.g., 3a) feature extended conjugation for optoelectronic applications .

Physicochemical and Functional Properties

  • UV/Vis Absorption: Phenothiazine derivatives (e.g., 3a) exhibit λmax ~655 nm due to extended conjugation , whereas thiazole-based analogues (e.g., 8m in ) absorb at longer wavelengths (~655 nm) for dye applications . The target compound’s chloro group may blue-shift absorption compared to electron-rich substituents.
  • Thermal Stability: Thio-substituted derivatives (e.g., 2a) show moderate thermal stability, while alkyl/phenothiazine derivatives exhibit higher melting points (e.g., 225°C for 3a ).

Biological Activity

2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile, a compound with potential biological significance, has garnered attention for its diverse applications in medicinal chemistry, particularly due to its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a structure that includes a malononitrile moiety linked to an amino group and a chloro-substituted phenyl ring. This configuration is pivotal for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical biochemical pathways. Notably, it may affect DNA replication and protein synthesis, which are vital for cell proliferation and survival. Such mechanisms suggest its potential as an anticancer agent.

Antimicrobial Activity

Research has highlighted the compound's antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM against Staphylococcus aureus and 40 to 70 µM against Escherichia coli . These findings indicate that while the compound exhibits antimicrobial activity, it is less potent compared to established antibiotics like ceftriaxone.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µM)
Staphylococcus aureus20 - 40
Escherichia coli40 - 70
Bacillus subtilisNot specified
Klebsiella pneumoniaeNot specified

Anticancer Properties

The compound's anticancer potential has been explored through various in vitro studies. It has been shown to induce cell cycle arrest in the G2/M phase, suggesting that it may inhibit tumor growth by preventing cancer cells from dividing . Additionally, docking studies have identified potential interactions with key proteins involved in cancer cell signaling pathways.

Case Study: In Vitro Anticancer Activity

In a study evaluating the anticancer effects of similar compounds, derivatives of malononitrile demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity . The exact IC50 values for this compound remain to be established but are anticipated to be comparable based on structural similarities.

Summary of Findings

The biological activity of this compound encompasses both antimicrobial and anticancer properties. Its mechanism of action involves enzyme inhibition that affects critical cellular processes. While it shows promising activity against certain bacterial strains, further research is necessary to fully elucidate its potential in cancer therapy.

Q & A

Basic: What is a standard synthetic route for 2-[(2-chlorophenyl)methylene]malononitrile, and how can purity be optimized?

Answer:
The compound is synthesized via a Knoevenagel condensation between 2-chlorobenzaldehyde and malononitrile. A typical protocol involves reacting malononitrile (8.00 mmol) with the aldehyde (4.00 mmol) in methylene chloride using aluminum oxide (Al₂O₃) as a catalyst. The mixture is stirred at room temperature for 24 hours, followed by purification via column chromatography (SiO₂, CH₂Cl₂), yielding ~89% for analogous derivatives . For purity optimization, recrystallization from dimethylformamide (DMF) or toluene is recommended, as demonstrated for structurally similar compounds .

Basic: What spectroscopic and computational methods are critical for characterizing this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm the structure (e.g., aromatic protons at δ 7.5–7.9 ppm and nitrile carbons at ~113–159 ppm) .
  • FT-IR : Peaks at ~2220 cm⁻¹ (-C≡N stretch) and 1560–1590 cm⁻¹ (C=C aromatic) .
  • UV-Vis/PL spectroscopy : To assess charge-transfer transitions (e.g., λmax in CH₂Cl₂ or toluene) .
  • DFT/TD-DFT : For optimizing geometry, frontier molecular orbitals (HOMO-LUMO gaps), and correlating theoretical vs. experimental optical data .

Advanced: How do solvent polarity and solid-state packing influence its photophysical properties?

Answer:
Solvent polarity significantly affects intramolecular charge transfer (ICT). For example, in polar solvents like DMF, redshifted absorption and quenched photoluminescence (PL) are observed due to stabilization of excited states . In the solid state, π-π stacking and intermolecular interactions can enhance PL quantum yields, as seen in nanowires of anthracene-based analogs . For rigorous analysis, combine experimental UV-Vis/PL in multiple solvents (toluene, THF, DMF) with Hirshfeld surface analysis of single-crystal X-ray data .

Advanced: How can structural modifications enhance its performance in optoelectronic devices?

Answer:

  • Electron-donating substituents : Introducing phenothiazine or triphenylamine groups extends conjugation, lowering HOMO-LUMO gaps and improving hole transport in OLEDs .
  • Cross-conjugated designs : Derivatives like 2-((benzothienothienopyrrolyl)methylene)malononitrile increase open-circuit voltage (Voc) in organic photovoltaics (OPVs) by ~0.1 V compared to linear analogs .
  • Solid-state engineering : Casting from CH₂Cl₂ forms microwires for photoswitching devices, leveraging anisotropic charge transport .

Methodological: How to address discrepancies between theoretical and experimental optical data?

Answer:
Contradictions often arise from solvent effects, aggregation, or approximations in DFT functionals. Mitigation strategies include:

  • Solvent correction models : Apply the Polarizable Continuum Model (PCM) in TD-DFT calculations .
  • Solid-state simulations : Use periodic boundary conditions (PBE functional) to model crystal packing .
  • Experimental validation : Compare thin-film PL (solid-state) with solution-phase data to isolate aggregation effects .

Advanced: What reaction pathways enable functionalization at the amino or chlorophenyl sites?

Answer:

  • Thiol-vinyl sulfide exchange : React with N-terminal cysteines to form stable 2-aryl-4,5-dihydrothiazoles for bioconjugation .
  • Cyclocondensation : Treat with cysteamine to yield thiazolidin-2-ylidene derivatives, as demonstrated for malononitrile analogs .
  • Michael addition : React with α,β-unsaturated ketones in water to synthesize pentylidene derivatives (e.g., 2-[3-(2-chlorophenyl)-5-oxo-diphenylpentylidene]malononitrile) .

Methodological: How to evaluate its potential as a sensor or ligand in supramolecular systems?

Answer:

  • Anion sensing : Test selectivity for CN⁻ via UV-Vis titration in aqueous DMSO; detection limits <10⁻⁷ M are achievable for naphthalene-based analogs .
  • TiO₂ binding assays : Measure dye adsorption using Langmuir isotherms and correlate with LHE (light-harvesting efficiency) for DSSC applications .
  • Fluidity probes : Monitor fluorescence anisotropy in lipid membranes to assess microenvironment polarity .

Advanced: What strategies improve thermal and photostability for device integration?

Answer:

  • Alkyl chain incorporation : Derivatives with hexyl/octyl chains (e.g., phenothiazine-malononitriles) exhibit enhanced thermal stability (Td > 300°C) .
  • Encapsulation : Embed in PMMA or PVDF matrices to reduce photodegradation .
  • Accelerated aging tests : Expose OLEDs/OPVs to 85°C/85% RH and track efficiency decay over 500 hours .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile
Reactant of Route 2
Reactant of Route 2
2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile

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